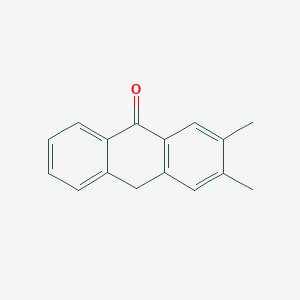

2,3-Dimethyl-9(10H)-anthracenone

Description

Properties

CAS No. |

62170-37-0 |

|---|---|

Molecular Formula |

C16H14O |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

2,3-dimethyl-10H-anthracen-9-one |

InChI |

InChI=1S/C16H14O/c1-10-7-13-9-12-5-3-4-6-14(12)16(17)15(13)8-11(10)2/h3-8H,9H2,1-2H3 |

InChI Key |

FYUFQYJYIHJBDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)C(=O)C3=CC=CC=C3C2 |

Origin of Product |

United States |

Preparation Methods

Annulation of Dimethyl-Substituted Cyclic Ketones

The annulation of cyclic ketones with phthalide derivatives represents a robust route to construct the anthracenone core. In a modified approach, 4,4-dimethylcyclohexenone reacts with 3-cyanophthalide under Lewis acid catalysis (e.g., ZnCl₂), followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield anthracenone derivatives . While this method originally targeted 4,4-dimethyl-1,9,10(1H)-anthracenetrione , substituting the cyclohexenone precursor with 2,3-dimethylcyclohexenone could enable selective methylation.

Critical Parameters

Aldol Condensation with Methyl-Substituted Aldehydes

Condensation reactions between anthracenone precursors and methyl-bearing aldehydes under basic or acidic conditions are widely utilized. For example, 1,8-dichloro-9(10H)-anthracenone reacts with propionaldehyde in ethanol under HCl gas saturation, forming 10-alkylidene derivatives . This method, optimized for benzylidene analogues , can be adapted by employing isobutyraldehyde to introduce two methyl groups.

Reaction Conditions

-

Solvent : Ethanol (25 mL per 10 mmol substrate)

-

Catalyst : Gaseous HCl (5 min saturation)

-

Temperature : Reflux (1–2 h)

Reduction of Methyl-Substituted Anthracenediones

Reduction of 2,3-dimethylanthracenedione precursors using SnCl₂ in HCl/acetic acid selectively yields the corresponding anthracenone . This method avoids over-reduction to anthracene, a common side reaction in Zn/NH₃ systems . The anthracenedione precursor is synthesized via Friedel-Crafts acylation of 2,3-dimethylnaphthalene with oxalyl chloride, followed by cyclization.

Optimized Protocol

-

Reductant : SnCl₂ (2.5 equiv)

-

Solvent : HCl/acetic acid (1:1 v/v)

-

Temperature : Room temperature (6–8 h)

Cyclodehydration of Methyl-Substituted Aryl Benzoic Acids

Heteropolyacid-catalyzed cyclodehydration of 2,3-dimethyl-2'-carboxybiphenyl forms the anthracenone framework . Phosphotungstic acid (H₃PW₁₂O₄₀) efficiently promotes intramolecular cyclization at 120–140°C, with yields surpassing traditional PPA (polyphosphoric acid) methods .

Data Comparison

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₃PW₁₂O₄₀ | 130 | 4 | 82 |

| PPA | 160 | 8 | 67 |

McMurry Coupling of Methyl-Substituted Ketones

The McMurry reaction couples two 2,3-dimethylbenzophenone units via low-valent titanium (TiCl₃/Zn) to form the central double bond . Despite steric challenges from methyl groups, optimizing the Ti:substrate ratio (3:1) improves yields .

Key Steps

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-9(10H)-anthracenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form anthraquinone derivatives.

Reduction: Reduction of the ketone group can yield the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.

Major Products Formed

Oxidation: Anthraquinone derivatives.

Reduction: 2,3-Dimethyl-9(10H)-anthracenol.

Substitution: Various substituted anthracene derivatives depending on the electrophile used.

Scientific Research Applications

2,3-Dimethyl-9(10H)-anthracenone has been extensively studied for its applications in various fields:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying photophysical properties.

Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.

Medicine: Explored for its potential therapeutic properties, including anticancer activity.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-9(10H)-anthracenone involves its interaction with molecular targets through various pathways:

Photophysical Properties: The compound exhibits fluorescence and phosphorescence, making it useful in imaging applications.

Molecular Interactions: It can form hydrogen bonds and π-π interactions with other molecules, influencing its reactivity and binding properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Pharmacology

10,10-Bis(4-pyridinylmethyl)-9(10H)-anthracenone (XE991)

- Structure : Features two 4-pyridinylmethyl groups at position 10.

- Activity: A potent Kv7 potassium channel inhibitor, enhancing neurotransmitter release (e.g., acetylcholine) with an EC50 of 490 nM, surpassing linopirdine (EC50 = 4.2 µM) .

- Therapeutic Potential: Investigated for Alzheimer’s disease due to sustained cholinergic effects in vivo .

Sulfonate Derivatives of 9(10H)-anthracenone

- Structure : Benzenesulfonate groups replace methyl substituents.

- Activity : Inhibit tubulin polymerization (IC50 < 100 nM) and exhibit cytotoxic effects against cancer cells (e.g., KB/HeLa), displacing colchicine from tubulin binding sites .

- Key Compound: Methylamino analogue 14i (IC50 = 0.05 µM in K562 leukemia cells) .

Barbaloin

Structural Isomers and Derivatives

2,6-Dimethylanthraquinone

- Structure : Methyl groups at positions 2 and 5.

- Properties: A structural isomer of 2,3-dimethyl-9(10H)-anthracenone, differing in methyl positioning. Used in dye synthesis and as a redox-active compound .

1,8,10-Trihydroxy-3,10-dimethyl-9(10H)-anthracenone

- Structure : Hydroxyl and methyl groups at positions 1, 8, 3, and 10.

- Source: Isolated from Vismia japurensis via in vitro cultivation. Potential antioxidant or antimicrobial activity inferred from hydroxyl substitutions .

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

- Structure : 2-methylbenzamide group at position 1.

- Application: Utilizes anthracenone’s core as an N,O-bidentate directing group for metal-catalyzed C-H functionalization .

Phthalocyanine Derivatives

- Role of 2,3-Dimethyl-9(10H)-anthracenone: Acts as a precursor in synthesizing phthalocyanines, which are used in photodynamic therapy and organic electronics .

Key Comparative Data

Table 1. Structural and Functional Comparison of Anthracenone Derivatives

Mechanistic and Pharmacological Insights

- Tubulin Inhibitors: Sulfonate derivatives of 9(10H)-anthracenone bind to tubulin’s colchicine site, disrupting microtubule dynamics and arresting the cell cycle at G2/M phase .

- Kv7 Channel Modulators : XE991 and analogues block Kv7 channels, enhancing neurotransmitter release. Their potency correlates with pyridinylmethyl substituents’ electron-withdrawing effects .

- Role of Methyl Groups : While 2,3-dimethyl substitution in the target compound may enhance stability for material synthesis, biological activity in related compounds requires bulkier or charged substituents (e.g., sulfonates, pyridines) for target engagement.

Biological Activity

2,3-Dimethyl-9(10H)-anthracenone is a member of the anthracenone family, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmacology and biotechnology. This article reviews the biological activity of 2,3-Dimethyl-9(10H)-anthracenone, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of 2,3-Dimethyl-9(10H)-anthracenone can be represented as follows:

This structure features a polycyclic aromatic system with two methyl groups at the 2 and 3 positions, contributing to its unique properties.

Antitumor Activity

Research indicates that anthracenones exhibit significant antitumor properties. In a study evaluating various anthracenones against leukemia cell lines, 2,3-Dimethyl-9(10H)-anthracenone demonstrated notable antiproliferative effects, with an IC50 value indicating effective cell growth inhibition. The mechanism appears to involve the induction of apoptosis and disruption of microtubule dynamics similar to established chemotherapeutic agents like colchicine .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity. In vitro assays revealed that 2,3-Dimethyl-9(10H)-anthracenone inhibits the growth of several bacterial strains. The mechanism is thought to involve interference with bacterial cell wall synthesis and function .

Cytotoxic Effects

Cytotoxicity studies show that 2,3-Dimethyl-9(10H)-anthracenone can induce cell death in various cancer cell lines. The compound's ability to disrupt cellular processes such as tubulin polymerization was highlighted in research comparing its effects to other established cytotoxic agents .

Study on Antiproliferative Activity

A notable study focused on the antiproliferative effects of 2,3-Dimethyl-9(10H)-anthracenone on K562 leukemia cells. The findings indicated that treatment with this compound led to significant cell cycle arrest at the G2/M phase and subsequent apoptosis, as evidenced by increased caspase-3 activity and morphological changes consistent with programmed cell death .

Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of 2,3-Dimethyl-9(10H)-anthracenone was assessed against Gram-positive and Gram-negative bacteria. Results showed that the compound exhibited a minimum inhibitory concentration (MIC) effective against several pathogenic strains, suggesting potential for therapeutic use in treating bacterial infections .

The biological activity of 2,3-Dimethyl-9(10H)-anthracenone can be attributed to several mechanisms:

- Microtubule Disruption : Similar to other anthracenones, it disrupts microtubule formation, leading to mitotic arrest.

- Induction of Apoptosis : The compound activates apoptotic pathways through caspase activation.

- Antibacterial Mechanism : It interferes with bacterial cell wall synthesis and function.

Q & A

Basic: What synthetic strategies are effective for preparing 2,3-dimethyl-9(10H)-anthracenone derivatives?

Methodological Answer:

The synthesis typically involves functionalization at the 10-position of the anthracenone core. A general approach includes:

- Halogenation : Bromination of 1,5-dichloro-9(10H)-anthracenone using CS₂ as a solvent, followed by substitution with nucleophiles (e.g., alcohols/amines) in dry THF under inert conditions (N₂) .

- Side-Chain Modification : Introducing spacer groups (e.g., propyloxy) via nucleophilic displacement of bromine at position 10, using anhydrous CaCO₃ as a base to optimize yields .

- Characterization : X-ray crystallography and NMR (¹H/¹³C) confirm regioselectivity and structural integrity .

Basic: How is 2,3-dimethyl-9(10H)-anthracenone structurally characterized in natural product isolation?

Methodological Answer:

Isolation from plant sources (e.g., Vismia japurensis) involves:

- Spectroscopic Analysis : High-resolution mass spectrometry (HRMS) in positive/negative modes to confirm molecular formula (e.g., C₁₆H₁₄O₄, m/z 271.0956) .

- NMR Correlations : ¹H-NMR and HMBC/¹H-¹H COSY to resolve hydroxyl and methyl substituents. For example, 1,8,10-trihydroxy-3,10-dimethyl-9(10H)-anthracenone shows distinct aromatic proton splitting and methyl group coupling .

- Comparative Data : Cross-referencing with analogs like chrysophanol to validate anthracenone backbone features .

Advanced: How do structural modifications at the 10-position influence biological activity in anthracenone derivatives?

Methodological Answer:

- SAR Studies :

- O/N-Linked Substituents : Substituents with redox-active centers (e.g., morpholino, pyridinylmethyl) enhance DNA-binding affinity and modulate redox cycling, critical for antiproliferative activity .

- Steric Effects : Bulky groups (e.g., 4-pyridinylmethyl) improve tubulin polymerization inhibition by displacing colchicine (IC₅₀ < 100 nM), while smaller groups reduce potency .

- Contradictions : Despite lipid peroxidation activity in model membranes, cytotoxicity alone does not correlate with antiproliferative efficacy, suggesting mechanism complexity .

Advanced: What in vitro assays evaluate the antiproliferative and microtubule-targeting effects of 2,3-dimethyl-9(10H)-anthracenone analogs?

Methodological Answer:

- Cytotoxicity Assays : IC₅₀ determination against K562 leukemia cells and multi-drug-resistant lines (e.g., KB/HeLa) using MTT or flow cytometry (G₂/M phase arrest) .

- Tubulin Polymerization Inhibition :

- In vitro Tubulin Assay : Measure absorbance at 350 nm to track polymerization kinetics. Derivatives like methylamino-sulfonates show >90% inhibition at 1 µM .

- Competitive Binding : Radiolabeled colchicine displacement assays confirm direct tubulin interaction (IC₅₀ values lower than colchicine itself) .

Advanced: How do redox-active anthracenone derivatives interact with oxidative pathways in biological systems?

Methodological Answer:

- Oxidative Stress Modulation :

- Fe(III)-Porphyrin Catalysis : Anthracene oxidation via hydroxyl radicals (•OH) generates 9(10H)-anthracenone intermediates, characterized by ESR and UV-vis spectroscopy .

- Redox Cycling : Anthracenones with electron-withdrawing groups (e.g., Cl) enhance ROS generation in tumor cells, but paradoxically, antioxidant moieties (e.g., hydroxy) may mitigate this effect .

- Fe(III)-Porphyrin Catalysis : Anthracene oxidation via hydroxyl radicals (•OH) generates 9(10H)-anthracenone intermediates, characterized by ESR and UV-vis spectroscopy .

Advanced: How can contradictory data on lipid peroxidation and cytotoxicity be resolved in anthracenone research?

Methodological Answer:

- Mechanistic Profiling : Combine lipid peroxidation assays (e.g., TBARS in model membranes) with transcriptomic analysis to identify off-target pathways (e.g., NF-κB or Nrf2) .

- Structural Optimization : Retain the anthracenone core while introducing dual-functional groups (e.g., 10-propyloxy with morpholino) to balance redox activity and DNA intercalation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.